

# tubocurarine application in electrophysiology patch clamp experiments

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## Compound of Interest

Compound Name: Tubocurarine

Cat. No.: B1210278

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## Application Notes: Tubocurarine in Patch Clamp Electrophysiology

### Introduction

d-**tubocurarine**, a classic neuromuscular blocking agent, serves as a valuable pharmacological tool in electrophysiological studies, particularly in patch clamp experiments investigating nicotinic acetylcholine receptors (nAChRs). As a competitive antagonist, **tubocurarine** reversibly binds to nAChRs, thereby inhibiting the ion flow induced by acetylcholine (ACh) and other nicotinic agonists.[1] This property allows researchers to isolate and characterize nAChR-mediated currents, study receptor kinetics, and investigate the mechanisms of synaptic transmission at the neuromuscular junction and in the central and peripheral nervous systems.

### Mechanism of Action

**Tubocurarine** primarily acts as a competitive antagonist at the nicotinic acetylcholine receptor.[1] It competes with the endogenous agonist, acetylcholine, for the same binding sites on the receptor.[1] By occupying these sites, **tubocurarine** prevents the conformational change required for ion channel opening, thus blocking the influx of cations (primarily Na<sup>+</sup> and Ca<sup>2+</sup>) and subsequent cell depolarization. This action reduces the frequency of channel opening events in the presence of an agonist.[2]

While predominantly a competitive antagonist, some studies suggest that **tubocurarine** can also act as an open channel blocker, particularly at higher concentrations and in a voltage-dependent manner.[3][4][5] This dual mechanism involves the physical obstruction of the ion channel pore after it has been opened by an agonist, leading to a shortened channel open time.[4] Evidence also points to **tubocurarine** having partial agonist actions at nAChRs under certain conditions.[6]

## Applications in Patch Clamp Electrophysiology

- Isolation and Characterization of nAChR Currents: By selectively blocking nAChRs, **tubocurarine** allows for the pharmacological isolation of currents mediated by these receptors from other ion channel activities in the cell membrane.
- Studying Receptor Kinetics and Affinity: Patch clamp recordings in the presence of varying concentrations of **tubocurarine** can be used to determine its binding affinity ( $IC_{50}$ ,  $K_i$ ,  $K_D$ ) and to study the kinetics of receptor-antagonist interactions, including association (on-rate) and dissociation (off-rate) constants.[7]
- Investigation of Synaptic Transmission: At the neuromuscular junction, **tubocurarine** is instrumental in studying the properties of end-plate currents (EPCs) and miniature end-plate currents (MEPCs), providing insights into presynaptic transmitter release and postsynaptic receptor function.[8][9]
- Drug Screening and Development: As a well-characterized nAChR antagonist, **tubocurarine** serves as a reference compound in screening assays for novel drugs targeting nicotinic receptors.

## Quantitative Data for Tubocurarine in Patch Clamp Experiments

The following tables summarize key quantitative parameters for **tubocurarine** obtained from various patch clamp studies. These values can vary depending on the specific nAChR subtype, expression system, temperature, and other experimental conditions.

Parameter	Value	Receptor Type / Preparation	Reference
IC <sub>50</sub>	41 ± 2 nM	Embryonic mouse muscle nAChR (expressed in BC3H-1 cells)	[7]
0.7 (0.5-0.9) μM	Bovine adrenal chromaffin cell nAChRs	[10]	
~1-2 μM	Frog neuromuscular junction	[4]	
K <sub>i</sub>	10 μM (at 37°C)	Torpedo electric organ nAChR ionic channel sites	[4]
100 μM (at 22°C)	Torpedo electric organ nAChR ionic channel sites	[4]	
K <sub>D</sub>	0.34 μM	Frog neuromuscular junction (competitive block)	[5]
0.12 μM (at -70 mV)	Frog neuromuscular junction (open channel block)	[5]	
0.02 μM (at -120 mV)	Frog neuromuscular junction (open channel block)	[5]	
2.2 and 8.8 μM	Frog neuromuscular junction (stoichiometric)	[11][12]	
Association Rate (k <sub>on</sub> )	1.2 ± 0.2 × 10 <sup>8</sup> M <sup>-1</sup> s <sup>-1</sup>	Embryonic mouse muscle nAChR	[7]

$8.9 \times 10^8 \text{ M}^{-1}\text{s}^{-1}$	Frog neuromuscular junction nAChR	[11][12]	
Dissociation Rate ( $k_{\text{off}}$ )	$5.9 \pm 1.3 \text{ s}^{-1}$	Embryonic mouse muscle nAChR	[7]

## Protocols

### Protocol 1: Whole-Cell Voltage Clamp Recording of nAChR Currents and Inhibition by Tubocurarine

This protocol describes the inhibition of acetylcholine-induced currents by **tubocurarine** in cultured neurons or cell lines expressing nAChRs.

#### 1. Materials and Solutions

- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl<sub>2</sub>, 1 MgCl<sub>2</sub>, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
- Internal Solution (in mM): 140 KCl, 1 MgCl<sub>2</sub>, 10 HEPES, 11 EGTA, 1 CaCl<sub>2</sub>, 2 Na<sub>2</sub>ATP. Adjust pH to 7.2 with KOH.
- Agonist Stock Solution: 1 M Acetylcholine chloride in deionized water. Store at -20°C.
- Antagonist Stock Solution: 10 mM d-**tubocurarine** chloride in deionized water. Store at -20°C and protect from light.
- Cell Culture: Neurons or a cell line (e.g., SH-SY5Y, PC12, or HEK293) expressing the nAChR subtype of interest.

#### 2. Equipment

- Patch clamp amplifier and data acquisition system
- Inverted microscope with manipulators
- Perfusion system

- Borosilicate glass capillaries for pipette fabrication

### 3. Experimental Procedure

- Cell Preparation: Plate cells on coverslips at an appropriate density for patch clamp recording 24-48 hours before the experiment.
- Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 M $\Omega$  when filled with internal solution.
- Recording Setup: Place a coverslip with cells in the recording chamber and perfuse with the external solution.
- Establish Whole-Cell Configuration:
  - Approach a cell with the patch pipette and form a gigaohm seal.
  - Rupture the cell membrane to achieve the whole-cell configuration.
  - Clamp the cell at a holding potential of -60 mV.
- Application of Acetylcholine:
  - Using a rapid perfusion system, apply a concentration of acetylcholine that elicits a submaximal current response (e.g., EC<sub>20</sub>-EC<sub>50</sub>). This allows for the potentiation or inhibition of the current to be observed.
  - Record the inward current elicited by acetylcholine.
  - Wash the cell with the external solution until the current returns to baseline.
- Application of **Tubocurarine**:
  - Pre-incubate the cell with the desired concentration of **tubocurarine** in the external solution for 2-5 minutes.
  - Co-apply the same concentration of acetylcholine along with **tubocurarine**.

- Record the inhibited current.
- Data Analysis:
  - Measure the peak amplitude of the acetylcholine-induced current in the absence and presence of **tubocurarine**.
  - Calculate the percentage of inhibition for each concentration of **tubocurarine**.
  - Plot a concentration-response curve and fit the data with a suitable equation (e.g., Hill equation) to determine the IC<sub>50</sub> of **tubocurarine**.

## Protocol 2: Single-Channel Recording of nAChR Activity and Block by Tubocurarine

This protocol is for observing the effect of **tubocurarine** on the opening and closing kinetics of single nAChR channels in an outside-out patch configuration.

1. Materials and Solutions: Same as Protocol 1.

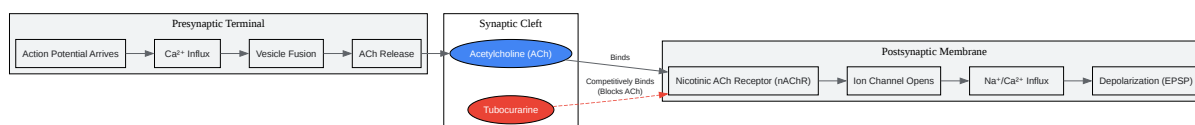
2. Equipment: Same as Protocol 1, with the addition of a low-noise patch clamp amplifier suitable for single-channel recordings.

3. Experimental Procedure

- Establish Outside-Out Patch Configuration:
  - Achieve a whole-cell configuration as described in Protocol 1.
  - Slowly retract the pipette from the cell, allowing a small piece of the membrane to reseal in an "outside-out" configuration.
- Single-Channel Recording:
  - Clamp the patch at a holding potential of -70 mV.
  - Perfuse the patch with a low concentration of acetylcholine (e.g., 1-10  $\mu$ M) to observe single-channel openings.

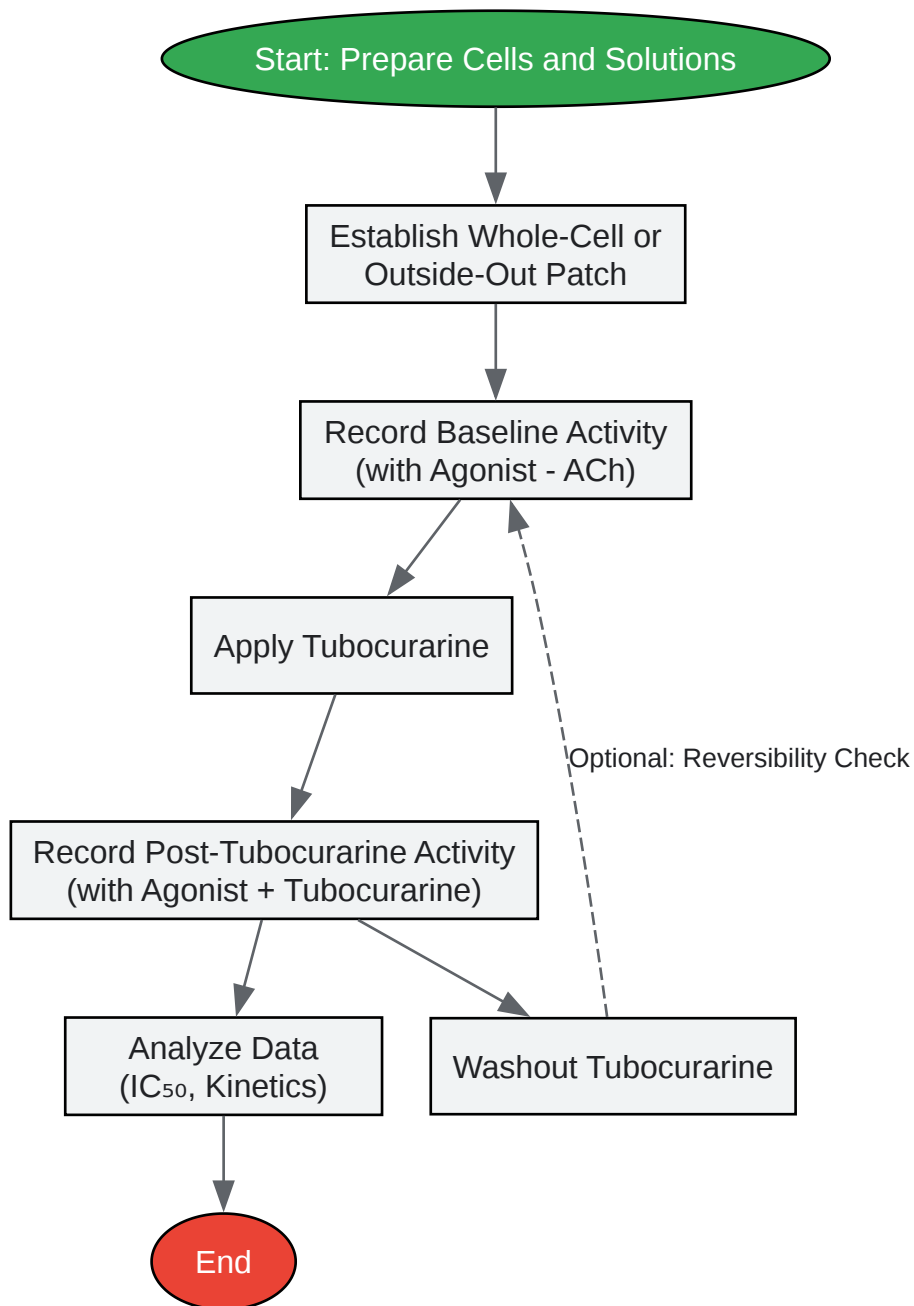
- Record baseline single-channel activity, noting the open probability, mean open time, and single-channel conductance.
- Application of **Tubocurarine**:
  - Perfuse the patch with a solution containing both acetylcholine and the desired concentration of **tubocurarine**.
  - Record the changes in single-channel activity. Competitive antagonism will manifest as a decrease in the frequency of channel openings with little to no change in the single-channel conductance or mean open time. Open channel block will be observed as a "flickering" of the channel or a reduction in the mean open time.
- Data Analysis:
  - Use single-channel analysis software to generate all-points histograms to determine the single-channel current amplitude and calculate conductance.
  - Create open-time and closed-time histograms to analyze the kinetics of channel gating.
  - Compare the open probability and frequency of opening events in the absence and presence of **tubocurarine**.

## Visualizations



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Caption: Competitive antagonism of **tubocurarine** at the nicotinic acetylcholine receptor.



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Caption: General experimental workflow for studying **tubocurarine** effects in patch clamp.



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